molecular formula C24H28N4O2 B11310720 N-(3,4-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(3,4-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11310720
M. Wt: 404.5 g/mol
InChI Key: GQPMOODAIHKAFT-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound. Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a piperidine ring, a quinoxaline moiety, and a carboxamide group, which may contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoxaline Moiety: Starting from an appropriate aromatic diamine and a diketone, the quinoxaline ring can be formed through a condensation reaction.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step would involve coupling the quinoxaline and piperidine intermediates with the carboxamide group under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide may have several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific biological target. It may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1-(2-quinoxalinyl)piperidine-3-carboxamide
  • N-(3,4-dimethylphenyl)-1-(3-quinoxalinyl)piperidine-3-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the presence of the ethoxy group on the quinoxaline ring, which may influence its chemical reactivity and biological activity compared to similar compounds without this substitution.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-4-30-24-22(26-20-9-5-6-10-21(20)27-24)28-13-7-8-18(15-28)23(29)25-19-12-11-16(2)17(3)14-19/h5-6,9-12,14,18H,4,7-8,13,15H2,1-3H3,(H,25,29)

InChI Key

GQPMOODAIHKAFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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